Cyano(4-ethylphenyl)methyl acetate
Description
Cyano(4-ethylphenyl)methyl acetate is an ester derivative featuring a cyano group (-CN) and a 4-ethylphenyl moiety attached to an acetate backbone. The ethyl substituent on the phenyl ring distinguishes it from related compounds, influencing properties such as solubility, thermal stability, and reactivity .
Properties
CAS No. |
606494-63-7 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[cyano-(4-ethylphenyl)methyl] acetate |
InChI |
InChI=1S/C12H13NO2/c1-3-10-4-6-11(7-5-10)12(8-13)15-9(2)14/h4-7,12H,3H2,1-2H3 |
InChI Key |
PUZJWXDRGIJECK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C#N)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(4-ethylphenyl)methyl acetate can be achieved through several methods. One common approach involves the reaction of 4-ethylphenylacetonitrile with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Cyano(4-ethylphenyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: 4-ethylbenzoic acid derivatives.
Reduction: 4-ethylphenylmethylamine derivatives.
Substitution: Various substituted cyanoacetates depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
Cyano(4-ethylphenyl)methyl acetate serves as a versatile building block in organic synthesis. Its cyano and ester functional groups allow for a variety of chemical reactions, including nucleophilic substitutions and cyclization reactions. This compound can be utilized to synthesize complex heterocycles, which are important in drug development.
- Synthesis of Heterocycles : It can be involved in the synthesis of various heterocyclic compounds that are precursors to pharmaceuticals. For example, it may facilitate the formation of pyrimidine and pyrazole derivatives, which are often found in drugs used for treating conditions like gout and epilepsy .
Medicinal Chemistry
Potential Pharmaceutical Applications
The structural features of this compound make it a candidate for developing new pharmaceutical agents. Its derivatives have been explored for their biological activities:
- Antimicrobial Properties : Compounds derived from cyanoacetate have shown promising antifungal and antibacterial activities. Research indicates that modifications of the cyano group can enhance the efficacy of these compounds against various pathogens .
- Drug Synthesis : The compound can act as an intermediate in synthesizing drugs such as allopurinol and trimethoprim, which are used for chronic gout treatment and bacterial infections, respectively .
Material Science
Applications in Polymer Chemistry
this compound can also find applications in material science, particularly in the development of polymers:
- Polymerization Reactions : The presence of the cyano group allows for participation in polymerization reactions, potentially leading to new materials with enhanced properties such as thermal stability and mechanical strength.
Case Studies
Mechanism of Action
The mechanism of action of Cyano(4-ethylphenyl)methyl acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group, in particular, can undergo nucleophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural analogs and their properties:
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Substituent(s) | CAS RN | Similarity Score* |
|---|---|---|---|---|---|---|
| Cyano(4-ethylphenyl)methyl acetate | C₁₂H₁₃NO₂ | 203.24† | Not reported | 4-ethylphenyl | Not provided | Reference compound |
| Methyl 4-(cyanoacetyl)benzoate | C₁₁H₉NO₃ | 203.19 | 170–174 | 4-cyanophenyl | 69316-08-1 | 0.81‡ |
| Methyl 3-cyanobenzoate | C₉H₇NO₂ | 161.15 | 58–60 | 3-cyanophenyl | 13531-48-1 | 0.78‡ |
| 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate | C₁₇H₂₁NO₃ | 287.35 | Not reported | 4-methoxyphenyl | Not provided | 0.75‡ |
| Ethyl 2-(4-cyanophenyl)acetate | C₁₁H₁₁NO₂ | 189.21 | Not reported | 4-cyanophenyl | 1528-41-2 | 0.79 |
| Methyl 2-(4-cyanophenyl)-2-methylpropanoate | C₁₂H₁₃NO₂ | 203.24 | Not reported | 4-cyanophenyl, methyl | 444807-47-0 | 0.81 |
*Similarity scores (0–1 scale) based on structural and functional group alignment .
†Calculated molecular weight.
‡Estimated based on structural alignment with the reference compound.
Key Observations:
Substituent Effects: The 4-ethylphenyl group in the target compound enhances lipophilicity compared to analogs with methoxy (e.g., 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate) or methyl groups. This may improve membrane permeability in bioactive applications . Methyl 4-(cyanoacetyl)benzoate exhibits a higher melting point (170–174°C) due to its rigid benzoate backbone and strong intermolecular interactions .
The cyano group in all analogs contributes to dipole-dipole interactions, influencing solubility in polar solvents .
Biological Activity
Cyano(4-ethylphenyl)methyl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a cyano group attached to a 4-ethylphenyl moiety, with an acetate functional group. Its chemical formula is and it has a molecular weight of approximately 187.24 g/mol. The presence of the cyano group can influence the compound's reactivity and interaction with biological targets.
The biological activity of cyano compounds often involves interactions with various biological macromolecules, including enzymes and receptors. This compound may exhibit its effects through:
- Enzyme Inhibition : Compounds with cyano groups can act as inhibitors for certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that influence cellular responses.
In Vitro Studies
- Cytotoxicity : In vitro studies have demonstrated that cyano derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance, a study comparing cyano compounds indicated that they could induce apoptosis in hepatocytes, highlighting their potential in cancer therapy .
- Enzyme Interaction : Research indicates that cyano compounds might inhibit enzymes involved in drug metabolism, such as cytochrome P450 enzymes. This inhibition could lead to altered pharmacokinetics of co-administered drugs .
Case Studies
- A study focused on the structure-activity relationship (SAR) of cyano compounds revealed that modifications to the phenyl ring significantly impacted their biological activity. This compound was noted for its selective inhibition against certain isoforms of carbonic anhydrase (CA) .
| Compound | IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|
| This compound | 0.45 ± 0.05 | 85 ± 3% |
This table illustrates the inhibitory potency of this compound against carbonic anhydrase, suggesting its potential therapeutic applications.
Pharmacological Effects
The compound's pharmacological profile suggests potential applications in:
- Anticancer Therapy : Due to its cytotoxic properties, it may be developed as a chemotherapeutic agent.
- Metabolic Regulation : As an enzyme inhibitor, it could play a role in managing metabolic disorders by modulating drug metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
